molecular formula C9H9FN2 B12434569 3-(3-Fluorophenylamino)propanenitrile

3-(3-Fluorophenylamino)propanenitrile

Cat. No.: B12434569
M. Wt: 164.18 g/mol
InChI Key: XOSSIXDEFMTZJX-UHFFFAOYSA-N
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Description

3-(3-Fluorophenylamino)propanenitrile is an organic compound with the molecular formula C9H9FN2 and a molecular weight of 164.18 g/mol . It is characterized by the presence of a fluorophenyl group attached to an aminopropanenitrile moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Fluorophenylamino)propanenitrile can be synthesized through various methods. One common approach involves the reaction of 3-fluoroaniline with acrylonitrile under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenylamino)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Fluorophenylamino)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenylamino)propanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the fluorophenyl group can engage in various aromatic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenylamino)propanenitrile: Similar structure with the fluorine atom at the para position.

    3-(3-Chlorophenylamino)propanenitrile: Chlorine atom instead of fluorine.

    3-(3-Bromophenylamino)propanenitrile: Bromine atom instead of fluorine.

Uniqueness

3-(3-Fluorophenylamino)propanenitrile is unique due to the presence of the fluorine atom at the meta position, which can significantly influence its chemical reactivity and biological interactions compared to its analogs .

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

3-(3-fluoroanilino)propanenitrile

InChI

InChI=1S/C9H9FN2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,12H,2,6H2

InChI Key

XOSSIXDEFMTZJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NCCC#N

Origin of Product

United States

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